A Technical Guide to Dbco-NH-(CH2)4cooh: Properties and Applications in Bioconjugation and Drug Discovery
A Technical Guide to Dbco-NH-(CH2)4cooh: Properties and Applications in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Dbco-NH-(CH2)4cooh, a key reagent in the field of bioconjugation and targeted protein degradation. This document details its characteristics, experimental protocols for its use, and its application in advanced drug discovery strategies such as Proteolysis Targeting Chimeras (PROTACs).
Core Physical and Chemical Properties
Dbco-NH-(CH2)4cooh, also known as DBCO-Amine-C4-Acid, is a bifunctional molecule that incorporates a dibenzocyclooctyne (DBCO) group, a short alkyl chain, and a terminal carboxylic acid. The DBCO moiety is central to its utility, enabling copper-free click chemistry through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly efficient and bioorthogonal, meaning it can proceed within a biological system without interfering with native biochemical processes.[1][2] The carboxylic acid provides a versatile handle for conjugation to amine-containing molecules.
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C24H24N2O4 | --INVALID-LINK-- |
| Molecular Weight | 404.46 g/mol | [3] |
| IUPAC Name | 6-[[3-(2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexanoic acid | --INVALID-LINK-- |
| Appearance | Solid | - |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [4][5] |
| Storage | Store in a freezer under an inert atmosphere, typically at -20°C, and protected from light. | |
| Reactivity | The DBCO group reacts specifically with azides via SPAAC. The carboxylic acid can be activated to react with primary amines. |
Experimental Protocols
The utility of Dbco-NH-(CH2)4cooh lies in its ability to covalently link molecules. Below are detailed protocols for its activation and subsequent conjugation reactions.
Amide Coupling of Dbco-NH-(CH2)4cooh to an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid of Dbco-NH-(CH2)4cooh and its subsequent reaction with a primary amine on a target molecule (e.g., an E3 ligase ligand for PROTAC synthesis).
Materials:
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Dbco-NH-(CH2)4cooh
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Amine-containing molecule of interest
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N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
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N-Hydroxysuccinimide (NHS) or other activating agent
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reaction vessel
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Stirring apparatus
Procedure:
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Activation of Carboxylic Acid:
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Dissolve Dbco-NH-(CH2)4cooh (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
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Add DCC (1.1 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester.
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Amide Bond Formation:
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In a separate vessel, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.
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Add the activated DBCO-NHS ester solution to the amine-containing molecule solution.
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Stir the reaction mixture at room temperature for 12-24 hours.
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Purification:
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Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, purify the desired conjugate using flash column chromatography or preparative reverse-phase High-Performance Liquid Chromatography (HPLC).
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Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol details the copper-free click reaction between a DBCO-functionalized molecule and an azide-functionalized molecule.
Materials:
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DBCO-functionalized molecule
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Azide-functionalized molecule
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Anhydrous DMSO
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Reaction vessel (protected from light)
Procedure:
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Reaction Setup:
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Dissolve the DBCO-functionalized molecule (1.0 equivalent) and the azide-functionalized molecule (1.1 equivalents) in anhydrous DMSO.
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Incubation:
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Stir the reaction mixture at room temperature for 12-24 hours. It is advisable to perform the reaction in the dark to prevent any potential light-induced degradation of the DBCO group.
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Monitoring and Purification:
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Monitor the reaction's progress by LC-MS.
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Once the reaction is complete, purify the final product by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient.
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Purification and Characterization of DBCO Conjugates
Purification Methods:
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Size-Exclusion Chromatography (SEC): Effective for separating larger conjugated molecules (like proteins) from smaller, unreacted DBCO reagents.
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Dialysis: A straightforward method for removing small molecule impurities.
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Reverse-Phase HPLC: A high-resolution technique suitable for purifying smaller molecule conjugates.
Characterization Techniques:
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UV-Vis Spectrophotometry: The DBCO group has a characteristic absorbance around 309 nm, which can be used to confirm its presence and quantify the degree of labeling.
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SDS-PAGE: For protein conjugates, SDS-PAGE can be used to visualize the increase in molecular weight after conjugation.
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Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, confirming a successful reaction.
Application in PROTAC Drug Development
Dbco-NH-(CH2)4cooh is extensively used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, resulting in the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Synthetic Workflow for a PROTAC using Dbco-NH-(CH2)4cooh
This diagram outlines a typical two-step synthesis of a PROTAC, for instance, one targeting the BRD4 protein.
Caption: Synthetic workflow for a BRD4-targeting PROTAC.
Conclusion
Dbco-NH-(CH2)4cooh is a valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined physical and chemical properties, coupled with the robust and bioorthogonal nature of the SPAAC reaction, make it an ideal component for the construction of complex biomolecules and targeted therapeutics. The detailed protocols and workflow presented in this guide provide a solid foundation for the successful application of Dbco-NH-(CH2)4cooh in innovative research and drug development endeavors.
